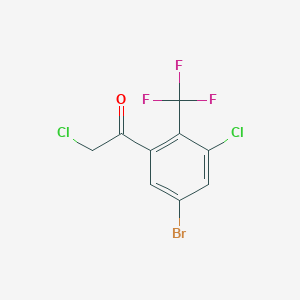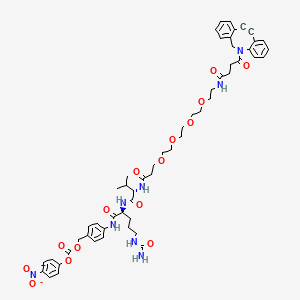
DBCO-PEG4-Val-Cit-PAB-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG4-Val-Cit-PAB-PNP is a multifunctional linker molecule widely used in the field of pharmaceutical research and development. It consists of a DBCO moiety, a PEG4 spacer, a Val-Cit dipeptide, a PAB group, and a PNP handle. This compound is primarily employed in the construction of antibody-drug conjugates (ADCs), facilitating targeted drug delivery to specific cancer cells .
准备方法
The synthesis of DBCO-PEG4-Val-Cit-PAB-PNP involves several steps:
Synthesis of PEG4-Val-Cit-PAB-PNP: This step involves the formation of the PEG4-Val-Cit-PAB-PNP intermediate through a series of peptide bond formations and esterification reactions.
Attachment of DBCO: The DBCO moiety is then attached to the PEG4-Val-Cit-PAB-PNP intermediate via click chemistry, forming the final product.
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high purity and yield. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product .
化学反应分析
DBCO-PEG4-Val-Cit-PAB-PNP undergoes various chemical reactions, including:
Click Chemistry: The DBCO moiety enables click chemistry reactions with azide molecules, forming stable triazole linkages.
Protease Cleavage: The Val-Cit dipeptide is specifically cleaved by Cathepsin B, a protease enzyme, releasing the conjugated payload.
Substitution Reactions: The PNP handle can be substituted by amine-containing payloads, allowing for further functionalization.
Common reagents used in these reactions include azide molecules for click chemistry and Cathepsin B for protease cleavage. The major products formed from these reactions are the cleaved payloads and stable triazole linkages .
科学研究应用
DBCO-PEG4-Val-Cit-PAB-PNP has numerous applications in scientific research:
作用机制
The mechanism of action of DBCO-PEG4-Val-Cit-PAB-PNP involves several key steps:
Cleavage: The Val-Cit dipeptide is cleaved by Cathepsin B, releasing the conjugated payload at the target site.
The molecular targets and pathways involved include the azide-DBCO click chemistry pathway and the Cathepsin B-mediated protease cleavage pathway .
相似化合物的比较
DBCO-PEG4-Val-Cit-PAB-PNP is unique due to its multifunctional structure, which combines click chemistry capability, protease-cleavable sites, and versatile conjugation handles. Similar compounds include:
DBCO-PEG4-Val-Ala-PAB-PNP: Similar structure but with a Val-Ala dipeptide instead of Val-Cit.
DBCO-PEG3-Val-Cit-PAB-PNP: Similar structure but with a PEG3 spacer instead of PEG4.
These compounds share similar functionalities but differ in their specific components, affecting their reactivity and applications .
属性
分子式 |
C55H66N8O15 |
|---|---|
分子量 |
1079.2 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C55H66N8O15/c1-38(2)51(53(68)60-46(11-7-26-58-54(56)69)52(67)59-43-17-13-39(14-18-43)37-77-55(70)78-45-21-19-44(20-22-45)63(71)72)61-49(65)25-28-73-30-32-75-34-35-76-33-31-74-29-27-57-48(64)23-24-50(66)62-36-42-10-4-3-8-40(42)15-16-41-9-5-6-12-47(41)62/h3-6,8-10,12-14,17-22,38,46,51H,7,11,23-37H2,1-2H3,(H,57,64)(H,59,67)(H,60,68)(H,61,65)(H3,56,58,69)/t46-,51-/m0/s1 |
InChI 键 |
SWICRPUZDLRDGX-YWHGXOANSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


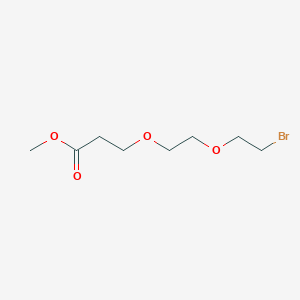

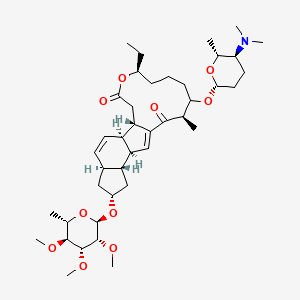
![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
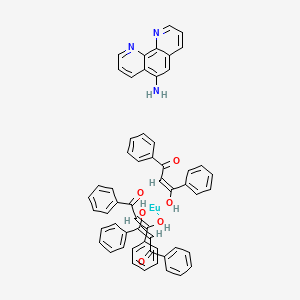
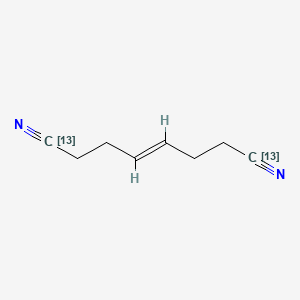
![Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B15339591.png)
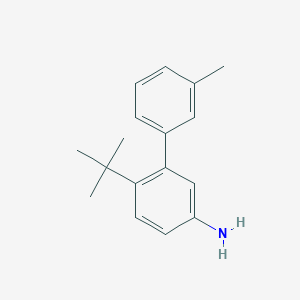
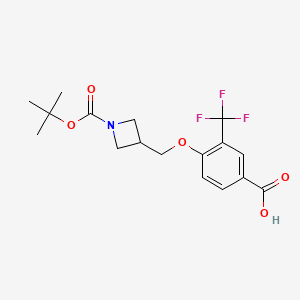
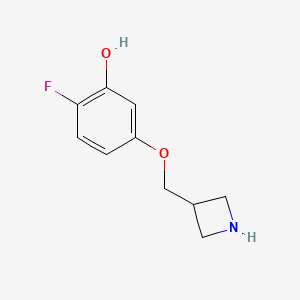
![1-[1-(3-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339619.png)
![2-Chloro-4-[1-(propane-2-sulfonyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B15339627.png)
![3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B15339652.png)
